

What is the chemical structure of Calcitriol Impurity C?

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

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Calcitriol Impurity C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcitriol Impurity C, a critical process-related impurity in the synthesis of Calcitriol, the hormonally active form of vitamin D3. Understanding the chemical nature, formation, and analytical control of this impurity is paramount for ensuring the quality, safety, and efficacy of Calcitriol drug products.

Chemical Structure and Identification

Calcitriol Impurity C is the product of a Diels-Alder reaction between pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a powerful dienophile that reacts with the conjugated diene system of pre-Calcitriol, a thermally labile isomer of Calcitriol. This reaction "traps" the pre-Calcitriol, forming a stable adduct.^{[1][2][3][4]}

Synonyms:

- Triazoline Adduct of pre-Calcitriol^[3]
- pre-Calcitriol PTAD Adduct

- (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione[3]

The formation of Calcitriol Impurity C is a key consideration in the synthesis and stability testing of Calcitriol, as the equilibrium between Calcitriol and pre-Calcitriol can be shifted in the presence of dienophiles.

Quantitative Data Summary

The following table summarizes the key quantitative data for Calcitriol Impurity C, compiled from various sources. This information is crucial for the identification and quantification of the impurity in analytical testing.

Parameter	Value	Reference
Molecular Formula	C ₃₅ H ₄₉ N ₃ O ₅	[1]
Molecular Weight	591.78 g/mol	[1]
CAS Number	86307-44-0	[3]
Purity (typical)	>98%	
Appearance	White to Off-White Solid	
Melting Point	>130 °C (decomposes)	
Solubility	Soluble in Methanol, DMSO	

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Calcitriol Impurity C are provided below. These methods are based on established procedures for the derivatization of vitamin D analogues with PTAD and their subsequent analysis.

Synthesis of Calcitriol Impurity C (pre-Calcitriol PTAD Adduct)

This protocol describes a representative method for the synthesis of Calcitriol Impurity C for use as a reference standard. The synthesis involves the in-situ formation of pre-Calcitriol from Calcitriol followed by its reaction with PTAD.

Materials:

- Calcitriol
- 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Acetonitrile (anhydrous)
- Toluene (anhydrous)
- Argon or Nitrogen gas
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Equilibration to form pre-Calcitriol:** Dissolve a known amount of Calcitriol in anhydrous toluene. Heat the solution under an inert atmosphere (Argon or Nitrogen) at a controlled temperature (e.g., 80-90 °C) to facilitate the thermal equilibrium between Calcitriol and pre-Calcitriol. The optimal time for this step should be determined by monitoring the reaction mixture by HPLC.
- **Diels-Alder Reaction:** In a separate flask, dissolve an equimolar amount of PTAD in anhydrous acetonitrile.
- Cool the pre-Calcitriol solution to room temperature.
- Slowly add the PTAD solution to the pre-Calcitriol solution with constant stirring under an inert atmosphere. The reaction is typically fast and can be monitored by the disappearance of the red color of the PTAD solution.

- Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to ensure complete conversion.
- Work-up and Purification:
 - Remove the solvent from the reaction mixture under reduced pressure.
 - The crude product is then purified by silica gel column chromatography.
 - A suitable eluent system, such as a gradient of ethyl acetate in hexane, should be used to separate the Calcitriol Impurity C from any unreacted starting materials and by-products.
 - Collect the fractions containing the desired product, as identified by TLC or HPLC analysis.
 - Combine the pure fractions and evaporate the solvent to yield Calcitriol Impurity C as a solid.
- Characterization: The identity and purity of the synthesized Calcitriol Impurity C should be confirmed by analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Analytical Methods for Characterization

This method is suitable for determining the purity of Calcitriol Impurity C and for quantifying it as an impurity in Calcitriol samples.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).[3]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a mobile phase of acetonitrile and water in a ratio of 70:30 (v/v) can be effective.[6]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where both Calcitriol and Calcitriol Impurity C have significant absorbance (e.g., 265 nm).
- Column Temperature: 25-30 °C.

- Injection Volume: 20 μ L.
- Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of Calcitriol Impurity C.

- Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.[\[2\]](#)
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
- Sample Introduction: The sample can be introduced directly via infusion or through an LC-MS interface.
- Expected Molecular Ion: The protonated molecule $[M+H]^+$ is expected at m/z 592.37. Other adducts, such as $[M+Na]^+$, may also be observed.
- Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to study the fragmentation pattern of the molecule, providing further structural confirmation. A characteristic fragment ion for PTAD-derivatized vitamin D analogues is often observed at m/z 314.[\[7\]](#)

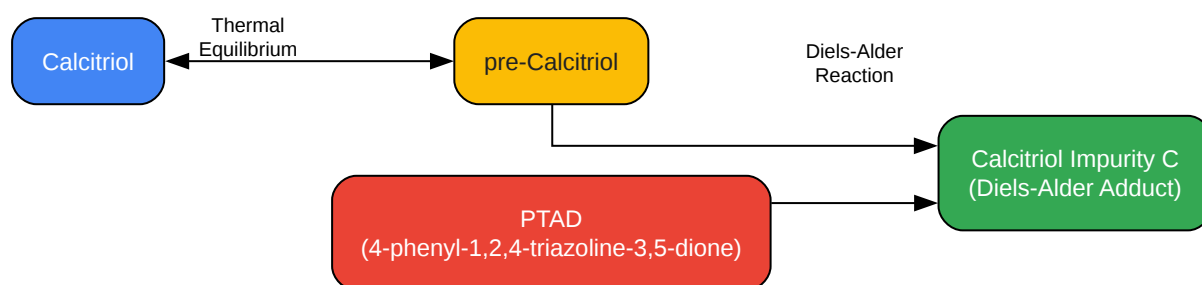
NMR spectroscopy provides detailed structural information for the definitive identification of Calcitriol Impurity C.

- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$) are suitable solvents.
- Spectra to Acquire:
 - 1H NMR: To observe the proton signals and their couplings.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

- Expected Signals: The NMR spectra will show characteristic signals for the steroidal backbone of pre-Calcitriol and the phenyl and triazolidinedione moieties of the PTAD adduct.

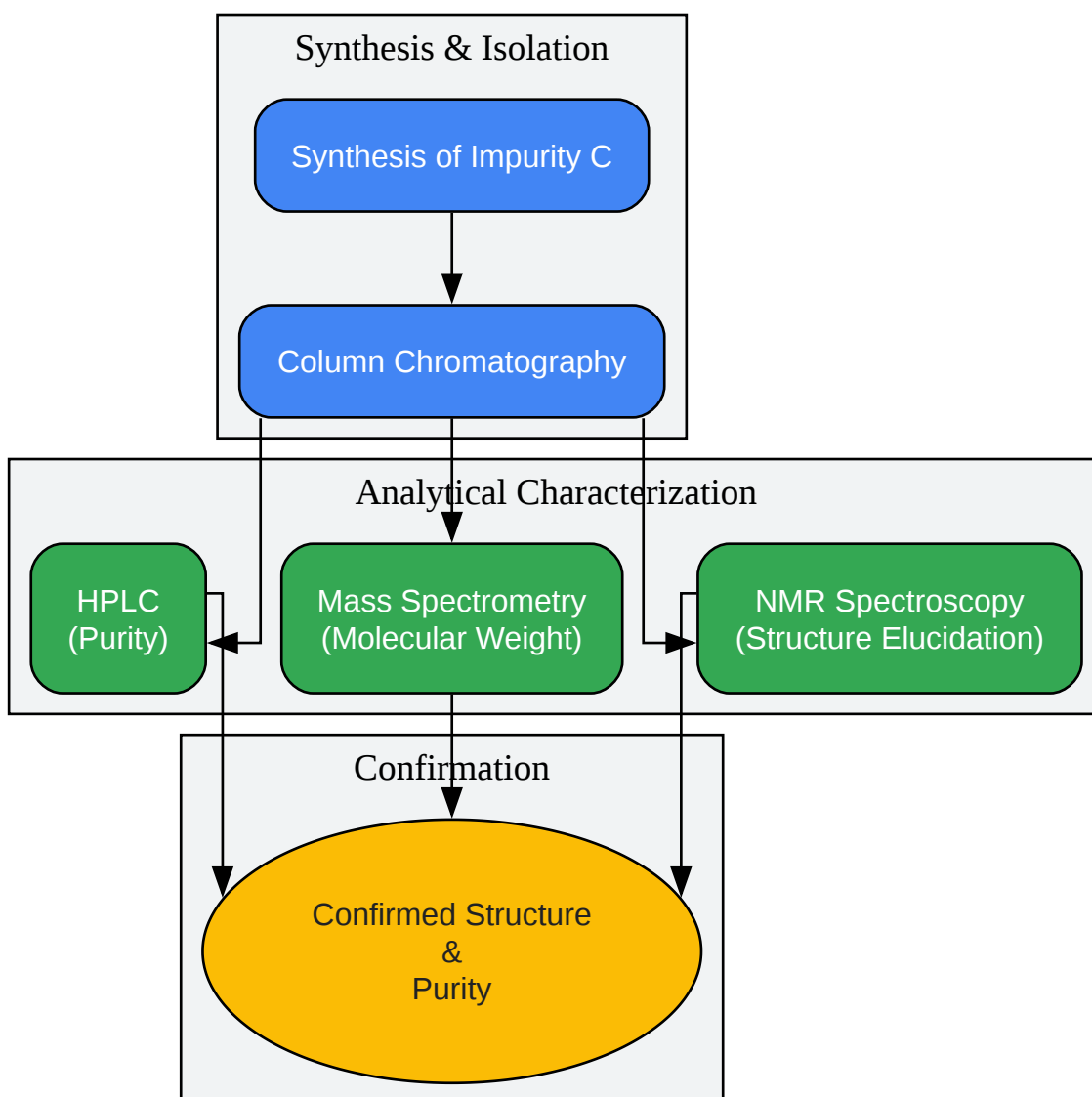
Visualization of Formation Pathway and Workflow

The following diagrams illustrate the formation of Calcitriol Impurity C and a typical analytical workflow for its identification.



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Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.



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Caption: Analytical workflow for Calcitriol Impurity C.

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